molecular formula C14H13NO3S2 B570105 Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate CAS No. 153075-10-6

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate

Cat. No.: B570105
CAS No.: 153075-10-6
M. Wt: 307.382
InChI Key: GPGHOZDQCCGLLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves several steps, typically starting with the formation of the thieno[3,2-c]pyridine core. This core is then reacted with 4-methylbenzenesulfonic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate can be compared with other similar compounds such as:

Biological Activity

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a thieno ring fused with a pyridine moiety and a methylbenzenesulfonate group. Its molecular formula is C14H17N1O4S2C_{14}H_{17}N_{1}O_{4}S_{2} with a molecular weight of approximately 327.41 g/mol. The sulfonate group enhances solubility and bioavailability, making it a versatile candidate for drug development.

Target of Action
The primary target for this compound is phospholipase C (PLC) isoforms. This compound inhibits protein binding to cell surface glycosaminoglycan, specifically heparan sulfate, which plays a critical role in cellular signaling and dynamics.

Mode of Action
The interaction with heparan sulfate leads to several cellular effects:

  • G2/M Growth Inhibition : The compound induces cell cycle arrest in the G2 phase.
  • Membrane Blebbing : This indicates early apoptotic changes in cells.
  • Formation of Multinucleated Cells : A consequence of disrupted cell division processes.

Biological Activity

Research indicates that Thieno[3,2-c]pyridine derivatives exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess potential antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anticancer Properties : Thieno[3,2-c]pyridine compounds have been investigated for their effects on various cancer cell lines. For instance, they have demonstrated growth inhibition in breast cancer cells by targeting cancer stem cells (CSCs) and altering metabolic pathways associated with tumor growth .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to inhibit HDACs, which are crucial in regulating gene expression and are often implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential against various pathogens; derivatives show promising results.,
AnticancerInduces apoptosis and cell cycle arrest in cancer cells; affects CSCs. ,
HDAC InhibitionInhibitory effects on HDACs leading to altered gene expression profiles. ,

Case Study: Anticancer Effects

A study focused on the anticancer properties of thieno[3,2-c]pyridine derivatives revealed that certain compounds significantly reduced the viability of MDA-MB-231 breast cancer cells. The treatment led to metabolic shifts towards glycolysis and pyruvate metabolism, indicating a disruption in energy homeostasis within the cancer cells. This highlights the potential for these compounds in targeting metabolic vulnerabilities in tumors .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGHOZDQCCGLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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